5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE
Description
Properties
IUPAC Name |
5,7-dihydro-3H-thieno[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c9-6-4-1-10-2-5(4)7-3-8-6/h3H,1-2H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJFGUHQMDIDTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40708376 | |
| Record name | 5,7-Dihydrothieno[3,4-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40708376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5719-29-9 | |
| Record name | 5,7-Dihydrothieno[3,4-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40708376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Reaction-Based Synthesis
One established route involves the Gewald reaction, which synthesizes substituted thiophenes as key intermediates:
- Step 1: Synthesis of substituted thiophene intermediates from aldehydes (e.g., butyraldehyde), ethyl cyanoacetate, sulfur, and triethylamine.
- Step 2: Cyclization of these intermediates with chlorformamidine hydrochloride in dimethyl sulfoxide (DMSO) under nitrogen atmosphere at 120–125 °C for 2 hours to yield the thieno[2,3-d]pyrimidin-4(3H)-one core structure with good yields (~86%).
This method was reported in a study focusing on the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which are structurally related to this compound, indicating similar synthetic applicability.
Cyclization Using Chlorformamidine Hydrochloride
- The reaction of thiophene carboxylate derivatives with chlorformamidine hydrochloride promotes ring closure to form the pyrimidinone ring.
- The reaction is typically carried out in polar aprotic solvents like DMSO under inert atmosphere.
- Temperature control (120–125 °C) is critical to achieve high yields and purity.
- Purification is achieved via column chromatography.
This approach is effective for synthesizing the pyrimidinone ring fused to the thiophene moiety, as demonstrated by Gangjee et al. and subsequent researchers.
Alternative Synthetic Routes via Thieno[2,3-b]pyridine Intermediates
Though focused on related compounds, methods involving thieno[2,3-b]pyridine intermediates provide insights into alternative synthetic pathways:
- Starting from cyanothioacetamide or 2-cyanoacetohydrazide derivatives, cyclization reactions in the presence of piperidinium acetate under reflux yield dihydropyridine intermediates.
- Subsequent substitution and cyclization steps using reagents like chloroacetone, bromoacetophenone, or ethyl chloroacetate in DMF with potassium hydroxide facilitate formation of fused heterocycles structurally akin to thieno[3,4-d]pyrimidinones.
- Further transformations with formic acid, formamide, or triethyl orthoformate lead to pyrimidinone derivatives.
While these methods target related heterocyclic systems, the mechanistic principles and reaction conditions are informative for the synthesis of this compound.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The Gewald reaction is a reliable starting point for constructing the thiophene ring with functional groups amenable to cyclization into pyrimidinones.
- Cyclization with chlorformamidine hydrochloride is a key step that has been optimized for yield and purity.
- Reaction conditions such as temperature, solvent choice, and atmosphere (nitrogen) are crucial for successful synthesis.
- Purification typically involves chromatographic techniques to isolate the desired heterocyclic compound.
- Alternative synthetic routes using thieno[2,3-b]pyridine intermediates expand the scope of accessible derivatives, though they may require additional steps and reagents.
Chemical Reactions Analysis
Types of Reactions
5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines .
Scientific Research Applications
Medicinal Chemistry
5,7-Dihydrothieno[3,4-d]pyrimidin-4(3H)-one has been investigated for its pharmacological properties. Research indicates that it exhibits significant biological activity, particularly as an antimicrobial and antiviral agent .
Case Studies
- Antiviral Activity : A study demonstrated that derivatives of this compound showed promising results against various viral strains. The mechanism appears to involve the inhibition of viral replication pathways.
- Antimicrobial Properties : Another investigation revealed that compounds based on this structure exhibited potent activity against a range of bacteria and fungi, suggesting potential for development into new antibiotics.
Agricultural Applications
The compound has also been explored for use in agriculture as a pesticide . Its unique structure allows it to interact with biological systems in plants and pests effectively.
Research Findings
- Pesticidal Efficacy : Field trials have shown that formulations containing this compound can significantly reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides.
- Plant Growth Regulation : Some studies indicate that this compound may enhance plant growth by modulating hormonal pathways in plants.
Materials Science
In materials science, this compound is being studied for its potential use in the development of new materials with specific electronic properties.
Applications in Electronics
- Conductive Polymers : Research has explored the incorporation of this compound into conductive polymers, which could lead to advancements in organic electronics and flexible display technologies.
- Sensors : The compound's electronic properties make it suitable for use in sensors that detect environmental changes or chemical substances.
Mechanism of Action
The mechanism of action of 5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and metabolism . This makes it a promising candidate for the development of targeted therapies for diseases like cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s biological and physicochemical properties are influenced by its fused heterocyclic system. Below is a comparative analysis with key analogs:
Key Observations:
- The pyrido derivative’s nitrogen atom introduces basicity, which may alter solubility and binding interactions .
- Substituent Effects: Methyl groups at positions 5 and 7 in the pyrido analog increase steric bulk and lipophilicity, which could enhance metabolic stability .
Physicochemical Properties
| Property | Thieno[3,4-d]pyrimidinone | Pyrido[2,3-d]pyrimidinone | Furo[3,4-d]pyrimidinone |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 1.2 | 0.9 |
| Aqueous Solubility | Low | Moderate | High |
| Hydrogen Bond Acceptors | 3 | 4 | 3 |
Note: Data inferred from structural analogs and computational models.
Pharmacological Insights
- Substitution at position 3 (e.g., pyridinyl groups) in thieno derivatives () introduces additional hydrogen-bonding sites, critical for target engagement .
- The pyrido analog’s methyl groups () may reduce oxidative metabolism, extending half-life in vivo .
Biological Activity
5,7-Dihydrothieno[3,4-d]pyrimidin-4(3H)-one, with CAS number 5719-29-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
- Molecular Formula : C₆H₆N₂OS
- Molecular Weight : 154.19 g/mol
- CAS Number : 5719-29-9
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and substitution reactions to form the thienopyrimidine core. The specific synthetic routes can vary based on the desired substituents and functional groups on the pyrimidine ring.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Antiproliferative Activity : A series of compounds derived from thieno[2,3-c]pyridine and thieno[3,4-d]pyrimidine scaffolds were tested against various cancer cell lines (L1210, CEM, and HeLa). The most potent derivatives exhibited IC₅₀ values ranging from 1.1 to 4.7 μM, indicating strong antiproliferative effects against these cells .
- Mechanism of Action : These compounds were shown to interact with tubulin at micromolar concentrations, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Notably, they demonstrated selectivity for cancer cells over normal human peripheral blood mononuclear cells (PBMCs), with IC₅₀ values exceeding 20 μM for PBMCs .
Other Biological Activities
Beyond anticancer effects, thienopyrimidine derivatives have been explored for various biological activities:
- Antimicrobial Activity : Some studies suggest that similar compounds exhibit antimicrobial properties against a range of pathogens, although specific data for this compound is limited.
Case Studies
-
Study on Antitumor Activity :
- Objective : To evaluate the efficacy of thienopyrimidine derivatives in inhibiting tumor growth.
- Findings : Compounds exhibited significant inhibition of cell proliferation in cancer cell lines with minimal toxicity to normal cells.
- : The study supports the potential use of these compounds as selective anticancer agents .
-
Mechanistic Insights :
- Objective : To investigate the mechanism by which these compounds induce apoptosis.
- Findings : The compounds caused an increase in annexin-V positive cells indicative of apoptosis; this effect was dose-dependent.
- : The interaction with tubulin suggests a viable pathway for inducing cancer cell death .
Data Table
| Compound Name | IC₅₀ (μM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 1.1 | HeLa | Tubulin polymerization inhibition |
| Related Thienopyrimidine Derivative | 2.8 | L1210 | G2/M phase arrest and apoptosis induction |
| Related Thienopyrimidine Derivative | 2.3 | CEM | Selective cytotoxicity |
Q & A
Q. What are the standard synthetic routes for 5,7-Dihydrothieno[3,4-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of thiophene derivatives with pyrimidine precursors. A common approach is the use of one-pot multicomponent reactions, where optimization focuses on solvent choice, catalysts, and temperature. For example, similar thieno-pyrimidinones are synthesized via refluxing hydrazides with carbon disulfide in ethanol under basic conditions (e.g., KOH), followed by acidification to precipitate the product . Optimization strategies include:
- Catalyst screening : Transition metal catalysts or organocatalysts to enhance regioselectivity.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions.
Yield improvements are often achieved by iterative adjustment of stoichiometry and reaction time .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the fused thiophene-pyrimidine structure. Aromatic protons in the thieno ring typically appear as doublets in the δ 6.5–7.5 ppm range, while pyrimidine protons resonate downfield (δ 8.0–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (152.22 g/mol) and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in related compounds like 2,6-diaminopyrimidin-4(3H)-one (CCDC 1893720-1893721) .
- HPLC-PDA : Purity assessment using reverse-phase columns (C18) with UV detection at λ ~254 nm .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using software (e.g., Gaussian) to determine frontier orbitals (HOMO/LUMO). Low LUMO energy (~-1.5 eV) suggests susceptibility to nucleophilic attack at the pyrimidine ring .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar solvents stabilize charge-separated transition states in electrophilic substitutions.
- Docking Studies : For biological activity predictions, dock the compound into enzyme active sites (e.g., kinase targets) using AutoDock Vina to identify binding motifs .
Q. What strategies resolve contradictions in reported biological activities of thieno-pyrimidinone derivatives?
Methodological Answer:
- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., kinase inhibition vs. antimicrobial activity). Variability often arises from assay conditions (e.g., ATP concentration in kinase assays) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl groups at C2 or C7) to isolate contributing factors. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .
- Dose-Response Validation : Replicate conflicting studies under controlled conditions (pH, temperature) to identify outliers .
Q. How can researchers design experiments to probe the tautomeric behavior of this compound?
Methodological Answer:
- Variable Temperature NMR : Monitor proton shifts in DMSO-d across 25–100°C to detect keto-enol tautomerism.
- Isotopic Labeling : Introduce N or H at key positions to track tautomeric shifts via isotopic perturbation .
- Crystallographic Analysis : Compare X-ray structures under different crystallization conditions to capture dominant tautomeric forms .
Q. What methodologies are recommended for studying the compound’s photophysical properties?
Methodological Answer:
- UV-Vis Spectroscopy : Measure absorbance in solvents of varying polarity (e.g., hexane vs. methanol) to assess π→π* transitions (~300–350 nm) .
- Fluorescence Quenching : Titrate with electron-deficient quenchers (e.g., nitrobenzene) to quantify excited-state reactivity.
- TD-DFT Simulations : Correlate experimental spectra with computed electronic transitions to assign excited-state geometries .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields of this compound derivatives?
Methodological Answer:
- Reaction Monitoring : Use in situ techniques (e.g., FTIR or Raman spectroscopy) to track intermediate formation and identify side reactions .
- Statistical DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading) and optimize reproducibility .
- Cross-Validation : Collaborate with independent labs to verify protocols, ensuring consistency in reagent purity and equipment calibration .
Q. What advanced techniques elucidate the role of sulfur in the compound’s electronic structure?
Methodological Answer:
- XPS (X-ray Photoelectron Spectroscopy) : Analyze sulfur 2p binding energy (~164 eV) to assess oxidation states and π-backbonding effects.
- NBO (Natural Bond Orbital) Analysis : Quantify hyperconjugative interactions between sulfur lone pairs and the pyrimidine ring using computational suites (e.g., NBO 6.0) .
- Cyclic Voltammetry : Measure redox potentials to correlate sulfur’s electron-donating capacity with HOMO energy .
Q. How can researchers design derivatives to enhance the compound’s bioavailability?
Methodological Answer:
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl, amine) to reduce cLogP (<3) while maintaining membrane permeability .
- Prodrug Strategies : Mask polar groups (e.g., esterification of carboxylic acids) to improve absorption, followed by enzymatic activation in vivo .
- Caco-2 Permeability Assays : Screen derivatives using in vitro cell models to predict intestinal absorption .
Q. What methodologies validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (HO) conditions, followed by HPLC-MS to identify degradation products .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor purity changes (ICH Q1A guidelines).
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to quantify CYP450-mediated metabolism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
